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Compound of Interest

Compound Name: 3-Methoxy-5-nitro-1H-indazole

CAS No.: 1118574-49-4

Cat. No.: B1459313 Get Quote

Executive Summary
3-Methoxy-5-nitro-1H-indazole (3M5NI) represents a distinct class of "push-pull" indazoles,

featuring an electron-donating methoxy group at C3 and a strong electron-withdrawing nitro

group at C5. This electronic contrast creates unique solvatochromic properties and tautomeric

sensitivities that challenge standard analytical workflows. This guide provides a validated

protocol for the unambiguous characterization of 3M5NI, addressing the critical challenges of

tautomeric equilibrium (1H- vs. 2H-), regiochemical assignment (O- vs. N-alkylation), and purity

assessment.

Chemical Context & Safety
Molecule: 3-Methoxy-5-nitro-1H-indazole Formula: C

H

N

O

MW: 193.16 g/mol Core Properties:
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Acidity: The 5-nitro group significantly increases the acidity of the N-H proton compared to

unsubstituted indazole (pKa ~13.8). Expect pKa < 12.

Tautomerism: While 3-alkoxyindazoles generally favor the 1H-tautomer in the solid state,

solution-phase equilibrium is solvent-dependent.

Safety: Nitro-indazoles are energetic precursors. While 3M5NI is stable under ambient

conditions, it should be treated as a potential sensitizer and handled away from strong

reducing agents or open flames.

Analytical Workflow
The following diagram outlines the logical flow for complete characterization, prioritizing the

differentiation of regioisomers (e.g., N-methylated byproducts) from the desired O-methylated

product.
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Crude 3-Methoxy-5-nitro-1H-indazole

Protocol A: HPLC-PDA-MS
(Purity & MW Confirmation)

 Step 1: Purity

Protocol B: 1H & 13C NMR
(Functional Group Verification)

 >95% Purity

Protocol C: 2D NMR (NOESY/HMBC)
(Tautomer & Regioisomer Check)

 Ambiguous Signals

Protocol D: Thermal Analysis
(Polymorph/Solvate Check)

 Clear Structure

Final CoA Generation

Click to download full resolution via product page

Figure 1: Decision-tree workflow for the structural validation of 3M5NI.

Protocol A: HPLC-PDA-MS Purity Profiling
Objective: Quantify purity and confirm molecular weight, separating the target from common

impurities like 5-nitro-1H-indazole (hydrolysis product) or N-methylated isomers.

Methodology: Due to the nitro group, the molecule is strongly UV-active. A C18 stationary

phase with an acidic mobile phase is required to keep the indazole protonated (or neutral) and

prevent peak tailing.
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Parameter Specification

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus), 3.5 µm, 4.6 x 100 mm

Mobile Phase A Water + 0.1% Formic Acid (v/v)

Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)

Flow Rate 1.0 mL/min

Gradient
0-2 min: 5% B (Isocratic)2-15 min: 5%

95% B (Linear)15-18 min: 95% B (Wash)

Detection
UV at 254 nm (General) and 315 nm (Nitro-

specific max)

MS Mode

ESI Positive (M+H)

and ESI Negative (M-H)

Expected Results:

Retention Time (RT): 3M5NI is less polar than the 5-nitroindazole precursor due to the O-

methylation capping the polar amide-like tautomer. Expect RT ~8-10 min.

Mass Spectrum:

ESI(+): [M+H]

= 194.1 Da.

ESI(-): [M-H]

= 192.1 Da (Indazole N-H deprotonation).

Note: If the mass is 194 but RT is significantly different, suspect N-methylation (1-methyl-

5-nitro-indazol-3-one isomer).

Protocol B & C: NMR Structural Elucidation
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Objective: Confirm the O-alkylation (vs N-alkylation) and determine the dominant tautomer.

Solvent Selection: Use DMSO-d

.

Why? Chloroform (CDCl

) may not solubilize the nitro-indazole sufficiently and can induce line broadening due to
rapid proton exchange. DMSO stabilizes the N-H proton, allowing observation of the H1
signal and coupling.

1H NMR (400 MHz, DMSO-d )

Proton
Shift (

ppm)
Multiplicity Assignment Logic

NH (H1) 13.0 - 13.5 Broad Singlet

Acidic proton on

nitrogen. Disappears

with D

O shake.

H4 8.60 - 8.70
Doublet (

Hz)

Diagnostic: Peri-

position to nitro group

(deshielded). Meta

coupling to H6.

H6 8.20 - 8.30
dd (

Hz)

Ortho to nitro; Ortho to

H7.

H7 7.60 - 7.70
Doublet (

Hz)
Adjacent to N1.

O-CH 4.05 - 4.15 Singlet

Key Identifier: O-Me is

typically downfield

(>4.0 ppm) compared

to N-Me (~3.5-3.8

ppm).
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Critical Differentiation: O-Me vs N-Me
The synthesis of 3-methoxyindazoles often competes with N-alkylation of indazolones.

Protocol: Run a 1H-13C HMBC experiment.

Analysis:

3-Methoxy (Target): The methoxy protons (

4.1) will show a correlation to C3 (

~155-160 ppm). C3 is a quaternary carbon.

N-Methyl Isomer: The methyl protons (

~3.6) will correlate to either C1 or C2 (adjacent carbonyl-like carbon in the indazolone
form), which appear at different shifts.

NOESY: In the correct 3-methoxy structure, the -OCH

group is spatially distant from the ring protons (H4), whereas an N2-methyl might show
NOE to H3/H4 if the geometry allows, but primarily, the chemical shift is the robust
indicator.

Protocol D: Vibrational Spectroscopy (IR)
Objective: Rapid solid-state identification.

Technique: ATR-FTIR (Diamond crystal).[1]

Diagnostic Bands:

(N-H): 3100–3200 cm

(Broad, H-bonded).

(C-H) Methoxy: 2850–2950 cm

.
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(NO

): Two strong bands at 1530 cm

(asymmetric) and 1350 cm

(symmetric).

Absence of Carbonyl: A strong band at 1650-1700 cm

would indicate the indazolone (keto) tautomer or impurity. The target molecule (enol ether)
lacks a C=O stretch.

Advanced Insight: Tautomeric Equilibrium
Indazoles exist in dynamic equilibrium between 1H and 2H forms.

For 3-methoxy-5-nitroindazole, the 1H-form is thermodynamically favored in polar aprotic
solvents (DMSO) due to the stabilization of the dipole. However, the 5-nitro group withdraws
electron density, making the N1 proton more acidic and potentially increasing the rate of
exchange.

Observation: If the NH signal is invisible in NMR, the sample may be wet (fast exchange with

water) or the solution is basic. Add a trace of acid (TFA) to slow exchange and reveal the

peak.

Figure 2: Tautomeric equilibrium. The 1H form is dominant for 3-alkoxyindazoles.
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Disclaimer: This protocol is for research purposes only. Always consult the Material Safety Data

Sheet (MSDS) before handling nitro-aromatic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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